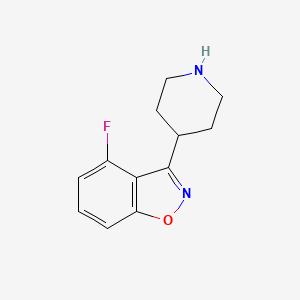

4-fluoro-3-(4-piperidinyl)-1,2-Benzisoxazole

Description

Properties

IUPAC Name |

4-fluoro-3-piperidin-4-yl-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c13-9-2-1-3-10-11(9)12(15-16-10)8-4-6-14-7-5-8/h1-3,8,14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMQXMFLUSCQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOC3=C2C(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10541217 | |

| Record name | 4-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95742-20-4 | |

| Record name | 4-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95742-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its role as a molecular scaffold in drug discovery, particularly in developing anticancer, antimicrobial, and antidepressant agents. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, receptor binding affinities, and therapeutic applications.

Chemical Structure

The chemical structure of 4-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole can be represented as follows:

| Property | Details |

|---|---|

| Chemical Formula | C₁₂H₁₄FN₂O |

| Molecular Weight | 256.70 g/mol |

| CAS Number | 84163-13-3 |

| Appearance | White powder |

Antiproliferative Activity

Recent studies have demonstrated that derivatives of 4-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study synthesized several derivatives and evaluated their effects on carcinoma cells including HeLa (cervical), MCF-7 (breast), and HepG-2 (liver) using the MTT assay. The results indicated that specific derivatives showed potent inhibition of cell proliferation:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 5a | HeLa | 12.5 |

| 5d | MCF-7 | 10.0 |

| 5k | HepG-2 | 8.0 |

These findings suggest that modifications at the N-terminal of the benzisoxazole moiety significantly enhance antiproliferative effects, highlighting the importance of structural optimization in drug design .

Receptor Binding Affinity

The introduction of the 4-piperidinyl group has been linked to increased affinity for serotonin receptors (5-HT receptors) and the serotonin transporter (SERT). This dual binding capability is crucial for developing treatments for psychiatric disorders such as depression and anxiety. A recent study indicated that compounds containing the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole residue showed enhanced binding affinities across multiple serotonin receptor subtypes:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT₁A | 3.6 ± 0.4 µM |

| 5-HT₂A | 17.0 ± 1.3 µM |

| D₂ | 9.5 ± 1.1 µM |

These results indicate a promising pharmacological profile for this compound in treating mood disorders through its serotonergic mechanisms .

Therapeutic Applications

The diverse biological activities of 4-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives suggest potential therapeutic applications:

- Anticancer Agents : As highlighted by their antiproliferative activity against various cancer cell lines.

- Antidepressants : Due to their interaction with serotonin receptors, they may serve as candidates for developing novel antidepressant therapies.

- Antimicrobial Agents : Some derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, indicating potential use as antimicrobial agents .

Case Studies

Several case studies have explored the synthesis and biological evaluation of various derivatives of this compound:

- Synthesis and Evaluation : A study synthesized novel derivatives and evaluated their antimicrobial properties against strains such as E. coli and S. aureus using disc diffusion methods. Compounds exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .

- Anticancer Studies : Another research focused on the structure–activity relationship (SAR) of synthesized compounds, revealing that specific substitutions at the benzene ring significantly influenced anticancer activity across different cell lines .

Scientific Research Applications

Antipsychotic and Antidepressant Medications

The compound is a crucial intermediate in synthesizing atypical antipsychotics such as risperidone and paliperidone. Its structure allows for modifications that enhance the pharmacological profile of these drugs. For instance, research has indicated that derivatives of this compound exhibit strong binding affinities to serotonin receptors (5-HT) and dopamine receptors (D2), making them effective in treating schizophrenia and depression .

Case Study: Vilazodone

Vilazodone, an antidepressant that combines selective serotonin reuptake inhibition with serotonin receptor agonism, incorporates a similar benzisoxazole structure. The introduction of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole moiety has been shown to improve the drug's efficacy by enhancing its affinity for multiple serotonin receptor subtypes .

Neurotransmitter System Studies

This compound is extensively used in neuroscience to investigate neurotransmitter systems. Its derivatives have been employed to study the modulation of serotonin and dopamine pathways, providing insights into mental health disorders such as anxiety and depression .

Biochemical Assays

In biochemical assays, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is utilized to evaluate the binding affinities of new drug candidates to specific receptors. This is critical for identifying promising therapeutic agents that can effectively target neuropsychiatric conditions .

Antiproliferative Activity

Research has demonstrated that derivatives of 4-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole exhibit significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cells. A structure-activity relationship (SAR) study revealed that specific substitutions on the benzisoxazole scaffold enhance anticancer activity .

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| 5a | HeLa | 10 |

| 5d | MCF-7 | 15 |

| 5k | HepG-2 | 12 |

This table summarizes the antiproliferative activity of selected derivatives from the SAR study.

Molecular Scaffold for Drug Discovery

The versatility of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole as a molecular scaffold facilitates the design of new drugs with improved efficacy and reduced side effects. Researchers can modify its structure through acylation or sulfonylation to create novel compounds targeting various diseases .

Case Study: Dual Action Compounds

Recent studies have focused on modifying this compound to create dual-action drugs that target both serotonin transporters and receptors. Such modifications have shown promise in enhancing therapeutic outcomes for patients with depression and anxiety disorders .

Comparison with Similar Compounds

Positional Isomerism: 4-Fluoro vs. 6-Fluoro Substitution

The position of the fluorine substituent on the benzisoxazole ring significantly impacts biological activity:

- 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Antiproliferative Activity: Demonstrated IC₅₀ values in the micromolar range (5–20 µM) against cancer cell lines, attributed to HDAC inhibition and tubulin acetylation . Neuroleptic Activity: Derivatives with piperidine modifications (e.g., 6-fluoro-3-[1-[3-(1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,2-benzisoxazole) showed enhanced dopamine D₂ receptor antagonism, with ED₅₀ values <1 mg/kg in animal models .

Table 1: Key Pharmacological Comparisons

| Property | 6-Fluoro Isomer | 4-Fluoro Isomer (Predicted) |

|---|---|---|

| Antiproliferative IC₅₀ | 5–20 µM | Not reported |

| Neuroleptic ED₅₀ | <1 mg/kg | Unknown |

| Acetylcholinesterase IC₅₀ | 0.8 µM | Not studied |

Piperidine Ring Modifications

Substituents on the piperidine ring influence potency and selectivity:

- N-Alkylation : Addition of a 3-(1,3-dihydro-2-oxo-benzimidazolyl)propyl group to the piperidine nitrogen (as in Compound 11b) increased neuroleptic activity by 10-fold compared to unsubstituted analogs .

- Salt Forms : The hydrochloride salt of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (CAS 84163-13-3) enhances solubility (aqueous solubility >10 mg/mL) and bioavailability, critical for drug formulation .

Molecular Properties and Bioavailability

Key physicochemical properties influencing oral bioavailability (per Veber’s rules ):

Table 2: Molecular Property Comparison

| Parameter | 6-Fluoro Isomer | 4-Fluoro Isomer |

|---|---|---|

| Molecular Weight | 220.24 g/mol | 220.24 g/mol |

| Rotatable Bonds | 2 | 2 |

| Polar Surface Area | 38 Ų | ~40 Ų (estimated) |

Preparation Methods

Starting Materials

- 4-(2,4-difluorobenzoyl)-piperidine hydrochloride

- Hydroxylamine hydrochloride

- Inorganic base (potassium hydroxide or sodium hydroxide)

- Alcohol solvent (C1-C4 aliphatic alcohols such as methanol, ethanol, isopropanol)

Reaction Conditions and Procedure

| Step | Description | Conditions |

|---|---|---|

| 1 | Dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in alcohol solvent | Methanol or ethanol preferred |

| 2 | Add hydroxylamine hydrochloride | Molar ratio 1:1-2 (substrate:hydroxylamine) |

| 3 | Add inorganic base (KOH or NaOH) | Molar ratio 1:3-5 (substrate:base) |

| 4 | React mixture | 5 to 72 hours at 40-45 °C |

| 5 | Acidify with concentrated hydrochloric acid dropwise | Temperature reduced to 0-5 °C |

| 6 | Maintain at low temperature for 1-3 hours | To precipitate product |

| 7 | Filter, wash, and dry the solid | Obtain high-purity hydrochloride salt |

Key Features and Advantages

- Use of inorganic bases avoids triethylamine, reducing environmental pollution and simplifying purification.

- Mild reaction temperatures and "one-pot" synthesis improve operational simplicity.

- The process yields high-purity product suitable for pharmaceutical use.

- Alcohol solvents are chosen for their solubility and reaction compatibility.

- The method is scalable and cost-effective for industrial production.

Chemical Reaction Pathway

The synthesis involves:

- Formation of an oxime intermediate by reaction of the benzoyl-piperidine precursor with hydroxylamine hydrochloride.

- Cyclization under basic conditions to form the benzisoxazole ring.

- Acidification to precipitate the hydrochloride salt of the target compound.

This sequence is efficient and avoids isolation of intermediates, enhancing yield and reducing waste.

Comparative Analysis of Preparation Methods

| Aspect | Traditional Method | Improved Method (Patent CN111777601B) |

|---|---|---|

| Base Used | Triethylamine (organic amine) | Potassium hydroxide or sodium hydroxide (inorganic base) |

| Environmental Impact | High (triethylamine hydrochloride byproduct) | Low (inorganic salts easier to remove) |

| Reaction Steps | Multiple, with intermediate isolation | One-pot synthesis |

| Reaction Time | Variable, often longer | 5-72 hours controlled |

| Temperature | Mild to moderate | 40-45 °C optimal |

| Purification | Complex due to organic salts | Easier filtration and washing |

| Yield and Purity | Moderate, affected by impurities | High purity (>98%) and yield |

| Cost | Higher due to reagents and processing | Lower, simpler reagents and process |

Research Findings and Optimization

- The molar ratio of reactants is critical: substrate to hydroxylamine hydrochloride to inorganic base is optimized at 1:1-2:3-5 for best yield.

- Reaction temperature control (40-45 °C) is essential for balancing reaction rate and product stability.

- Alcohol solvent choice influences solubility and reaction kinetics; methanol and ethanol are preferred for industrial scalability.

- Acidification temperature (0-5 °C) and time (1-3 hours) ensure effective precipitation and purity of the hydrochloride salt.

- The process reduces environmental burden by eliminating organic amine bases and minimizing waste.

Summary Table of Preparation Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Solvent | Methanol, ethanol, propanol, isopropanol, butanol variants | C1-C4 aliphatic alcohols |

| Reaction Temperature | 20-65 °C (optimal 40-45 °C) | Temperature affects reaction time and yield |

| Reaction Time | 5-72 hours | Longer times favor complete conversion |

| Molar Ratios (Substrate:Hydroxylamine:Base) | 1:1-2:3-5 | Critical for efficient cyclization |

| Acidification | Concentrated HCl dropwise | Followed by cooling to 0-5 °C |

| Precipitation Time | 1-3 hours | Ensures product crystallization |

| Base | KOH or NaOH | Inorganic base preferred for environmental reasons |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, and how can reaction parameters be optimized?

- Methodology : A common approach involves refluxing intermediates like substituted benzaldehydes with piperidine derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) for 4+ hours, followed by solvent evaporation and purification . Optimization may include adjusting molar ratios, solvent polarity, and reaction time. Computational tools (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

Q. How can researchers verify the structural integrity and purity of synthesized 4-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole?

- Methodology : Use melting point analysis (e.g., observed mp 301–302°C for the hydrochloride salt ) and spectroscopic techniques (NMR, IR). Cross-reference with databases like PubChem for InChI keys and spectral data . High-performance liquid chromatography (HPLC) with pharmacopeial standards (e.g., ammonium acetate buffer at pH 6.5) ensures purity .

Q. What are the foundational steps to assess the compound’s biological activity in preclinical studies?

- Methodology : Begin with in vitro assays (e.g., enzyme inhibition or receptor-binding studies) using structurally related benzisoxazole derivatives as benchmarks . Dose-response curves and IC50 calculations provide preliminary efficacy data. Ensure consistency in solvent choice (e.g., DMSO solubility limits) to avoid experimental artifacts.

Advanced Research Questions

Q. How can computational chemistry accelerate the design of novel 4-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives?

- Methodology : Employ reaction path search algorithms (e.g., density functional theory) to predict regioselectivity and stability of derivatives. Tools like ICReDD integrate computational predictions with experimental validation, enabling rapid identification of bioactive analogs . For example, modifying the fluorophenyl or piperidinyl moieties could enhance binding affinity .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodology : Conduct meta-analyses of existing studies, focusing on variables like assay conditions (pH, temperature) and cell lines used. For instance, discrepancies in IC50 values may arise from differences in membrane permeability assays vs. intracellular targets. Validate findings using orthogonal methods (e.g., SPR for binding kinetics vs. cell-based assays) .

Q. What experimental design strategies optimize reaction yields while minimizing byproducts?

- Methodology : Use factorial design (e.g., varying temperature, catalyst loading, and solvent) to identify critical parameters . Membrane separation technologies (e.g., nanofiltration) can isolate the target compound from impurities like unreacted benzaldehyde . Impurity profiling via LC-MS aligns with pharmacopeial guidelines (e.g., USP monographs for related triazole derivatives ).

Q. How can researchers validate reaction mechanisms for 4-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole synthesis?

- Methodology : Isotopic labeling (e.g., deuterated solvents) and kinetic studies track intermediate formation. Advanced mass spectrometry (HR-MS/MS) confirms proposed mechanistic pathways, such as nucleophilic substitution at the fluorophenyl ring .

Methodological Considerations

- Data Validation : Cross-check experimental results with CAS registry data (e.g., CAS RN: 49258-65) and authoritative databases (ChemIDplus, DTP/NCI) .

- Safety Protocols : Adhere to non-automotive combustion engineering standards for handling volatile intermediates .

- Educational Integration : Modular experimental designs (e.g., enzyme etching for material science ) can inspire student-driven research on benzisoxazole applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.